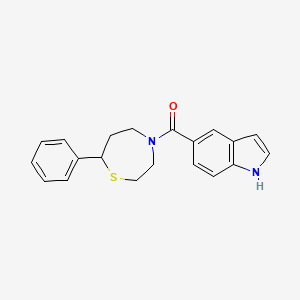
4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This compound was first identified in 2010 and has since been extensively studied for its ability to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Antineoplastic Development
A significant application of morpholine conjugated benzophenone analogues, including compounds related to 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide, is their synthesis and evaluation for antineoplastic activities. Studies have shown that the introduction of a methyl group on the B ring of benzophenone significantly enhances antiproliferative activity against various neoplastic cells. Compounds have demonstrated the ability to induce cell cycle arrest and promote caspase-mediated apoptosis, highlighting their potential in cancer therapeutics (Al‐Ghorbani et al., 2017).
Antibacterial Studies
Another area of research for compounds similar to this compound includes the exploration of their antibacterial properties. Such compounds have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These studies involve characterizing the compounds through various spectroscopic techniques and assessing their bacterial inhibition capabilities, contributing to the development of new antibacterial agents (Adam et al., 2016).
Antipathogenic Activity
Research on thiourea derivatives, including structures related to this compound, has shown significant antipathogenic activity. These compounds have been tested against bacterial cells in both free and adherent states, demonstrating potential as novel antimicrobial agents with antibiofilm properties. The antipathogenic activity is particularly notable against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities (Limban et al., 2011).
Photoinitiators for Ultraviolet-Curable Coatings
Compounds with morpholinophenyl components have been investigated as photoinitiators in ultraviolet-curable coatings. Research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which are structurally related to this compound, has demonstrated their effectiveness in initiating the cure of acrylic mixtures under UV radiation. These findings have implications for the development of pigmented formulations and coatings with enhanced performance characteristics (Angiolini et al., 1997).
Propiedades
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(23)21-19(25)20-16-6-8-17(9-7-16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZDNKLEODZUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

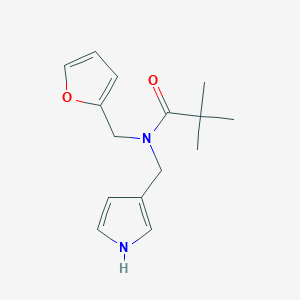
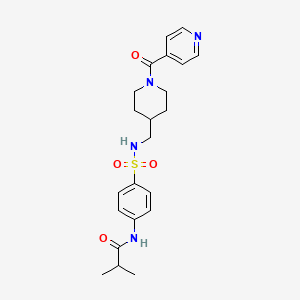
![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
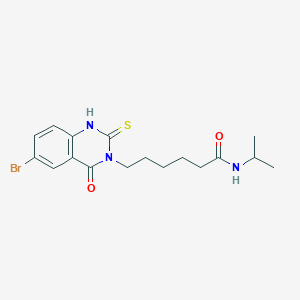
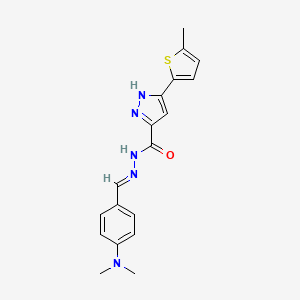
![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)
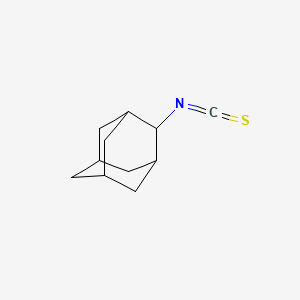
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)
